molecular formula C24H22N4O2S B2404600 N-(4-acetylphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide CAS No. 850751-65-4

N-(4-acetylphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide

Cat. No.: B2404600
CAS No.: 850751-65-4
M. Wt: 430.53
InChI Key: PRUTXULELFPVEE-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide is a pyrazolo[1,5-a]pyrimidine derivative characterized by a sulfanylacetamide linker and a 4-acetylphenyl substituent. The pyrazolo[1,5-a]pyrimidine core is substituted at positions 2 and 5 with methyl groups, at position 3 with a phenyl group, and at position 7 with a sulfanylacetamide moiety. The 4-acetylphenyl group introduces an electron-withdrawing ketone, which may influence solubility, metabolic stability, and binding interactions compared to analogs with halogens or alkyl groups .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S/c1-15-13-22(31-14-21(30)26-20-11-9-18(10-12-20)17(3)29)28-24(25-15)23(16(2)27-28)19-7-5-4-6-8-19/h4-13H,14H2,1-3H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUTXULELFPVEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)SCC(=O)NC3=CC=C(C=C3)C(=O)C)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its complex structure suggests multiple mechanisms of action, particularly in the context of cancer therapy and enzyme inhibition.

Chemical Structure and Properties

  • Molecular Formula : C24H22N4O2S
  • Molecular Weight : 422.52 g/mol
  • CAS Number : 850751-65-4

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

The biological activity of this compound primarily revolves around its interaction with various biological targets:

  • Enzyme Inhibition :
    • It has been shown to inhibit key enzymes involved in metabolic pathways, such as kinases and phosphatases. This inhibition can lead to altered cellular signaling pathways and affect cell proliferation and survival .
  • Cancer Cell Proliferation :
    • Studies indicate that this compound can induce apoptosis in cancer cells by modulating gene expression related to cell survival and differentiation . It may also cause cell cycle arrest, further inhibiting tumor growth.
  • Anti-inflammatory Effects :
    • The compound's structural features suggest potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Observed References
Enzyme InhibitionInhibition of kinases involved in cancer signaling
Apoptosis InductionInduces apoptosis in various cancer cell lines
Cell Cycle ArrestCauses G1 phase arrest in cancer cells
Anti-inflammatory ActivityReduces markers of inflammation in animal models
Interaction with ProteinsModulates activity of specific regulatory proteins

Case Studies

Several studies have examined the effects of this compound on different cell lines:

  • Study on Cancer Cell Lines :
    A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptotic markers. The mechanism was linked to the inhibition of specific kinases that regulate cell survival pathways .
  • Inflammation Model :
    In an animal model of inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several pyrazolo[1,5-a]pyrimidine derivatives, differing primarily in substituent groups. Key analogs include:

Compound Name Key Substituents Biological Relevance Reference
N-(4-acetylphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide 4-acetylphenyl, 2,5-dimethyl, 3-phenyl Potential kinase inhibitor; acetyl group enhances metabolic stability
2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-phenylacetamide 4-chlorophenyl, 2,5-dimethyl, N-phenyl Improved lipophilicity; chlorine enhances target binding in antimicrobial assays
N-(3-Chloro-4-methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide 3-chloro-4-methylphenyl, 5-methyl Chlorine and methyl groups optimize cytotoxicity in cancer cell lines
F-DPA (N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) 4-fluorophenyl, 5,7-dimethyl, diethylamide Radioligand for imaging TSPO (translocator protein) in neuroinflammation
DPA-714 (N,N-Diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) 4-(2-fluoroethoxy)phenyl, 5,7-dimethyl Enhanced blood-brain barrier penetration for PET imaging

Key Findings from Comparative Studies

Substituent Effects on Binding Affinity: The 4-acetylphenyl group in the target compound introduces a polar ketone, which may reduce nonspecific binding compared to halogenated analogs like the 4-chlorophenyl derivative . Diethylamide substituents in F-DPA and DPA-714 improve pharmacokinetics for imaging applications but reduce metabolic stability compared to aryl acetamides .

In contrast, 5,7-dimethyl substitution in F-DPA and DPA-714 optimizes radiolabeling efficiency but reduces solubility .

Sulfanyl vs.

Pharmacological Performance :

  • Chlorinated analogs (e.g., 4-chlorophenyl derivative) exhibit superior antimicrobial activity, likely due to enhanced membrane permeability .
  • Fluorinated analogs (e.g., F-DPA) are prioritized for imaging due to fluorine-18 labeling compatibility, whereas the acetyl group in the target compound may favor therapeutic applications .

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